(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide
Overview
Description
(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18FNO2·HBr. It is known for its unique structure, which includes both methoxy and fluorobenzyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzylamine derivative.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorobenzyl groups contribute to its binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
- (2,3-Dimethoxybenzyl)(3-fluorobenzyl)amine hydrobromide
Comparison: Compared to its analogs, (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide exhibits unique properties due to the position of the fluorine atom on the benzyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-9-5-7-13(16(15)20-2)11-18-10-12-6-3-4-8-14(12)17;/h3-9,18H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCWKUBPWUUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-85-8 | |
Record name | Benzenemethanamine, N-[(2-fluorophenyl)methyl]-2,3-dimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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